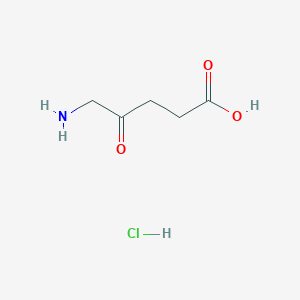

(4-carboxy-2-oxobutyl)azanium chloride

Description

Properties

IUPAC Name |

(4-carboxy-2-oxobutyl)azanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFONARZHCSET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C[NH3+].[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-carboxy-2-oxobutyl)azanium chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of (4-carboxy-2-oxobutyl)azanium chloride, a molecule of significant interest in various research and development domains. The content herein is structured to offer not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, ensuring both scientific rigor and practical applicability.

Introduction: Understanding (4-carboxy-2-oxobutyl)azanium chloride

(4-carboxy-2-oxobutyl)azanium chloride, systematically known as 5-amino-4-oxopentanoic acid hydrochloride and often referred to as 5-aminolevulinic acid (5-ALA) hydrochloride, is the hydrochloride salt of the endogenous amino acid 5-ALA.[1][2] It is a key intermediate in the biosynthesis of porphyrins, including heme. This white crystalline solid is soluble in water and finds applications in photodynamic therapy, as a bio-herbicide, and as a plant growth promoter. Its synthesis is a critical process for ensuring high purity and yield for these demanding applications.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol [2] |

| IUPAC Name | 5-amino-4-oxopentanoic acid;hydrochloride[2] |

| CAS Number | 5451-09-2[2] |

Core Synthesis Pathway: Catalytic Hydrogenation of a Nitro Precursor

The most direct and industrially viable synthesis of (4-carboxy-2-oxobutyl)azanium chloride involves the catalytic hydrogenation of a 5-nitrolevulinic acid derivative. This approach is favored due to its efficiency and the relative accessibility of the starting materials. A key patent in this area outlines the hydrogenation of methyl 5-nitrolevulinate.[1]

Causality Behind Experimental Choices:

-

Choice of Precursor (Methyl 5-nitrolevulinate): The methyl ester of 5-nitrolevulinic acid is utilized as the starting material.[1] Esterification of the carboxylic acid group prevents potential side reactions and improves the solubility of the precursor in the organic solvents used for hydrogenation. The nitro group serves as a masked form of the amine, which can be selectively reduced to the desired amino group under catalytic hydrogenation conditions.

-

Catalyst Selection (Palladium on Carbon - Pd/C): A 5% Palladium on carbon (Pd/C) catalyst is the reagent of choice for this transformation.[1] Palladium is a highly effective catalyst for the reduction of nitro groups to amines. The carbon support provides a high surface area for the reaction to occur, enhancing the catalyst's activity and allowing for easy filtration and removal post-reaction.

-

Reaction Medium (Lower Alcohols): The hydrogenation is conducted in a medium of lower alcohols, such as methanol.[1] This choice is dictated by the solubility of the starting material and the compatibility of the solvent with the reaction conditions. Alcohols are generally good solvents for both the organic precursor and the hydrogen gas, facilitating efficient mass transfer to the catalyst surface.

-

Acidic Medium: The reaction is carried out in an acidic medium, which is crucial for the direct formation of the hydrochloride salt of the product.[1] The presence of acid also helps to prevent catalyst poisoning and can influence the selectivity of the reduction.

-

Reaction Conditions (Temperature and Pressure): The hydrogenation is performed at a controlled temperature of 5-30 °C and a hydrogen pressure of 10-20 atm.[1] These conditions are optimized to ensure a reasonable reaction rate while minimizing potential side reactions, such as over-reduction of the ketone functionality. The elevated pressure increases the concentration of hydrogen in the reaction mixture, driving the reaction to completion.

Visualizing the Synthesis Pathway:

Caption: A diagram illustrating the catalytic hydrogenation of methyl 5-nitrolevulinate to produce (4-carboxy-2-oxobutyl)azanium chloride.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology based on the principles outlined in the referenced patent.[1]

Materials and Equipment:

-

Methyl 5-nitrolevulinate

-

5% Palladium on Carbon (Pd/C) catalyst

-

Methanol

-

Hydrochloric Acid (HCl)

-

Acetone

-

High-pressure autoclave equipped with a stirrer, temperature control, and gas inlet

-

Filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of (4-carboxy-2-oxobutyl)azanium chloride.

Step-by-Step Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge methyl 5-nitrolevulinate, methanol, and a catalytic amount of 5% Pd/C.

-

Initiating the Reaction: Seal the autoclave and cool the reaction mixture to approximately 5 °C. Introduce hydrogen gas to a pressure of 10-20 atm.

-

Reaction Monitoring: Maintain the reaction temperature between 5 °C and 30 °C with stirring. The progress of the reaction can be monitored by the rate of hydrogen absorption. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up: Once the reaction is complete, carefully depressurize the autoclave. Filter the reaction mixture to remove the Pd/C catalyst.

-

Isolation of the Product: Concentrate the filtrate by evaporating the methanol under reduced pressure using a rotary evaporator. This will yield an oily product.

-

Precipitation and Purification: Add the oily residue to acetone with stirring. The desired product, (4-carboxy-2-oxobutyl)azanium chloride, will precipitate out of the solution.

-

Final Product: Collect the precipitate by filtration, wash it with acetone, and dry it under vacuum to obtain the final product.

Characterization and Quality Control

To ensure the identity and purity of the synthesized (4-carboxy-2-oxobutyl)azanium chloride, a suite of analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess for the presence of impurities.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule (e.g., C=O, N-H, O-H).

-

Melting Point Analysis: To assess the purity of the crystalline product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any residual starting material or byproducts.

Safety Considerations

-

Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions must be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

-

Palladium on Carbon Catalyst: Pd/C can be pyrophoric, especially when dry and exposed to air. It should be handled with care, and filtration should be done while the catalyst is still wet.

-

Solvents: Methanol and acetone are flammable solvents. Handle them in a fume hood and away from open flames.

-

Acids: Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Alternative Synthetic Approaches

While the catalytic hydrogenation of a nitro precursor is a robust method, other synthetic strategies can be considered, particularly for laboratory-scale synthesis or for the preparation of analogs. These can include:

-

Reductive Amination of a Keto-acid: Direct reductive amination of a suitable keto-acid precursor could be a viable alternative.

-

From Glutamic Acid: Multi-step syntheses starting from readily available amino acids like glutamic acid can also be envisioned, although these routes are often longer and less atom-economical.

Conclusion

The synthesis of (4-carboxy-2-oxobutyl)azanium chloride via the catalytic hydrogenation of methyl 5-nitrolevulinate represents a well-established and efficient method. By understanding the rationale behind the choice of reagents and reaction conditions, researchers and drug development professionals can confidently reproduce and scale this synthesis. Rigorous characterization and adherence to safety protocols are paramount to ensure the quality and safe handling of this important chemical compound.

References

- Method of synthesis of 5-aminolevulinic (5-amino-4-oxopentanoic) acid hydrochloride.

-

PubChem Compound Summary for CID 71773380, 5-Amino-4-oxopentanoic acid;hydron;chloride. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to (4-carboxy-2-oxobutyl)azanium chloride: Synthesis, Properties, and Potential Applications in Drug Development

Introduction

In the landscape of modern drug discovery and development, the exploration of novel chemical entities with unique structural motifs is paramount. This guide provides a comprehensive technical overview of (4-carboxy-2-oxobutyl)azanium chloride, a compound of significant interest due to its structural relationship to endogenous molecules and its potential for therapeutic and diagnostic applications. While this specific molecule is not extensively documented in current literature, its core structure as a γ-amino ketone and its analogy to 5-aminolevulinic acid (ALA) provide a strong foundation for predicting its chemical behavior and biological significance.

This document is intended for researchers, scientists, and professionals in the field of drug development. It will delve into the nomenclature, predicted physicochemical properties, potential synthetic pathways, and prospective applications of (4-carboxy-2-oxobutyl)azanium chloride, with a particular focus on its potential role in photodynamic therapy. The insights provided herein are grounded in established chemical principles and extrapolated from data on closely related compounds, offering a scientifically rigorous framework for future research and development endeavors.

Nomenclature and Chemical Structure

The systematic naming of organic molecules is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. Understanding the precise nomenclature of (4-carboxy-2-oxobutyl)azanium chloride is fundamental to its study.

IUPAC Name

The IUPAC name for the compound is (4-carboxy-2-oxobutyl)azanium chloride . Let's deconstruct this name to understand the molecule's structure:

-

azanium : This term denotes a positively charged nitrogen atom (a quaternary ammonium or, in this case, a protonated primary amine)[1][2][3][4].

-

(4-carboxy-2-oxobutyl) : This describes the substituent group attached to the azanium ion.

-

butyl : A four-carbon chain.

-

2-oxo : A ketone functional group is present on the second carbon of the butyl chain.

-

4-carboxy : A carboxylic acid functional group is on the fourth carbon.

-

-

chloride : This is the counter-ion to the positively charged azanium cation.

The parent molecule, prior to protonation of the amine and formation of the salt, is 5-amino-4-oxopentanoic acid . This compound is a structural isomer of the well-known 5-aminolevulinic acid (ALA).

Synonyms

Due to the limited specific literature on this compound, there are no widely recognized common names or synonyms. Researchers may encounter variations in naming based on different nomenclature systems, but the IUPAC name remains the unambiguous identifier. A potential synonym could be 5-amino-4-oxopentanoic acid hydrochloride .

Chemical Structure

The 2D chemical structure of (4-carboxy-2-oxobutyl)azanium chloride is depicted below:

Figure 1: 2D structure of (4-carboxy-2-oxobutyl)azanium chloride.

Physicochemical Properties (Predicted)

As no experimental data for (4-carboxy-2-oxobutyl)azanium chloride is readily available, the following table summarizes its predicted physicochemical properties. These values are calculated using computational models and provide a useful starting point for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| Appearance | Predicted to be a white to off-white solid. |

| Solubility | Expected to be soluble in water and polar organic solvents. |

| pKa (Carboxylic Acid) | ~3-4 |

| pKa (Ammonium) | ~8-9 |

| LogP (Octanol-Water) | < 0 (indicative of hydrophilicity) |

Synthesis of (4-carboxy-2-oxobutyl)azanium chloride

The synthesis of (4-carboxy-2-oxobutyl)azanium chloride would proceed through the formation of its precursor, 5-amino-4-oxopentanoic acid. Several synthetic strategies for γ-amino ketones can be adapted for this purpose[5][6][7]. A plausible retro-synthetic analysis suggests a route starting from readily available precursors.

Proposed Synthetic Pathway

A potential synthetic route involves the condensation of a protected glycine derivative with a suitable four-carbon electrophile, followed by deprotection and salt formation.

Figure 2: Proposed synthetic workflow for (4-carboxy-2-oxobutyl)azanium chloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-5-amino-4-oxopentanoic acid

-

To a solution of N-Boc-glycine (1 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.2 equivalents) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, dissolve succinic anhydride (1.1 equivalents) in anhydrous THF.

-

Add the succinic anhydride solution to the lithiated glycine solution dropwise at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to 5-amino-4-oxopentanoic acid

-

Dissolve the N-Boc-5-amino-4-oxopentanoic acid (1 equivalent) in a solution of hydrochloric acid in dioxane (e.g., 4 M).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to yield the crude hydrochloride salt.

Step 3: Purification of (4-carboxy-2-oxobutyl)azanium chloride

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/ether, to obtain pure (4-carboxy-2-oxobutyl)azanium chloride.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Potential Applications in Drug Development

The structural similarity of 5-amino-4-oxopentanoic acid to 5-aminolevulinic acid (ALA) is the most compelling feature suggesting its potential utility in medicine. ALA is a prodrug that is metabolically converted to the photosensitizer protoporphyrin IX (PpIX)[8][9][10]. This forms the basis of photodynamic therapy (PDT) and photodiagnosis (PDD).

Proposed Mechanism of Action in Photodynamic Therapy

It is hypothesized that, like ALA, 5-amino-4-oxopentanoic acid can be taken up by cells and enter the heme biosynthesis pathway. Enzymatic conversion would lead to the accumulation of a photosensitizing porphyrin, which, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cell death.

Figure 3: Proposed mechanism of action for (4-carboxy-2-oxobutyl)azanium chloride in photodynamic therapy.

Advantages Over 5-Aminolevulinic Acid (Hypothesized)

The structural difference between 5-amino-4-oxopentanoic acid and ALA (the position of the ketone group) may lead to altered:

-

Enzyme kinetics : The affinity for and turnover by enzymes in the heme synthesis pathway could be different, potentially leading to more selective accumulation of the photosensitizer in target tissues.

-

Cellular uptake : The change in structure might affect its transport across cell membranes.

-

Physicochemical properties : Differences in solubility and stability could offer formulation advantages.

Other Potential Applications

-

Fluorescent Probe : If the resulting porphyrin has favorable fluorescence properties, the compound could be used as a photodiagnostic agent for the visualization of tumors.

-

Neurological Research : Given the structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and the known neurological effects of ALA, this compound could be a tool for studying GABAergic systems[11][12].

Safety and Toxicological Profile (Inferred)

The toxicological profile of (4-carboxy-2-oxobutyl)azanium chloride has not been determined. However, initial safety assessments can be inferred from the extensive data available for ALA.

-

General Toxicity : ALA is an endogenous compound and is generally well-tolerated[13]. High doses can lead to side effects such as nausea and vomiting. Liver toxicity has been observed in animal studies at high dose levels[14].

-

Phototoxicity : The primary toxicity concern is phototoxicity, which is the basis of its therapeutic effect[15]. Following administration, patients must avoid exposure to bright light to prevent skin photosensitivity reactions.

-

Genotoxicity : ALA itself is not mutagenic in standard assays conducted in the dark. However, it can be genotoxic in the presence of light due to the formation of PpIX and subsequent ROS generation[13].

It is crucial that any preclinical studies on (4-carboxy-2-oxobutyl)azanium chloride include a thorough toxicological evaluation, including assessments of both general and phototoxicity.

Future Directions and Conclusion

(4-carboxy-2-oxobutyl)azanium chloride represents a novel chemical entity with significant, albeit currently theoretical, potential in drug development. Its structural analogy to 5-aminolevulinic acid provides a strong rationale for its investigation as a next-generation agent for photodynamic therapy and diagnosis.

Future research should focus on:

-

Efficient and scalable synthesis : Developing and optimizing a robust synthetic route is the first critical step.

-

In vitro evaluation : Assessing its cellular uptake, metabolism to a photosensitizer, and photodynamic efficacy in relevant cancer cell lines.

-

In vivo studies : Investigating its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic efficacy and safety in animal models.

This technical guide provides a foundational framework for initiating research into (4-carboxy-2-oxobutyl)azanium chloride. The exploration of this and similar molecules is a promising avenue for the discovery of new therapeutic and diagnostic agents.

References

Sources

- 1. Ammonium - Wikipedia [en.wikipedia.org]

- 2. acdlabs.com [acdlabs.com]

- 3. docbrown.info [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C8PP00362A [pubs.rsc.org]

- 11. Rational design of 5-aminolevulinic acid derivatives aimed at improving photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. delta-Aminolaevulinic acid uptake, toxicity, and effect on [14C]gamma-aminobutyric acid uptake into neurons and glia in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Phototoxicity of 5-aminolevulinic acid in the HeLa cell line as an indicative measure of photodynamic effect after topical administration to gynecological lesions of intraepithelial form - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-carboxy-2-oxobutyl)azanium chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-carboxy-2-oxobutyl)azanium chloride, more commonly known as 5-aminolevulinic acid hydrochloride (ALA-HCl), is a pivotal molecule with significant applications in medicine, particularly in photodynamic therapy (PDT). This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis methodologies, and its mechanism of action as a prodrug. We delve into detailed experimental protocols for its synthesis and application, offering insights for researchers and drug development professionals.

Introduction: The Significance of (4-carboxy-2-oxobutyl)azanium chloride

(4-carboxy-2-oxobutyl)azanium chloride, with the chemical formula C₅H₁₀ClNO₃, is the hydrochloride salt of 5-aminolevulinic acid (ALA), a naturally occurring delta-amino acid.[1] ALA is a crucial intermediate in the biosynthesis of tetrapyrroles, including heme in animals and chlorophyll in plants.[2] Its hydrochloride form enhances its stability and solubility, making it suitable for pharmaceutical formulations.[3]

The primary interest in ALA-HCl for the scientific and medical communities lies in its role as a prodrug for the photosensitizer protoporphyrin IX (PpIX).[1] When administered, ALA-HCl is preferentially taken up by rapidly proliferating cells, such as those in cancerous tissues, and metabolized to PpIX.[4] Upon exposure to light of a specific wavelength, PpIX becomes activated, leading to the generation of reactive oxygen species (ROS) that induce cell death.[1] This targeted cytotoxicity forms the basis of photodynamic therapy, a minimally invasive therapeutic modality.

This guide will explore the fundamental chemistry and biology of (4-carboxy-2-oxobutyl)azanium chloride, providing a robust resource for its study and application.

Molecular Structure and Physicochemical Properties

The molecular structure of (4-carboxy-2-oxobutyl)azanium chloride consists of a five-carbon chain with a carboxylic acid group at one end (C1) and a ketone group at the C4 position. The amino group at the C5 position is protonated to form an azanium cation, which is ionically bonded to a chloride anion.

Figure 1: Molecular Structure of (4-carboxy-2-oxobutyl)azanium chloride.

Table 1: Physicochemical Properties of (4-carboxy-2-oxobutyl)azanium chloride

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | [5] |

| Molecular Weight | 167.59 g/mol | [5] |

| CAS Number | 5451-09-2 | [3] |

| IUPAC Name | 5-amino-4-oxopentanoic acid hydrochloride | [1] |

| Appearance | Off-white to faint yellow crystalline solid | [6] |

| Melting Point | 149 °C | [3] |

| Solubility | Soluble in water | [3] |

Spectroscopic Data

The structural elucidation of (4-carboxy-2-oxobutyl)azanium chloride is confirmed through various spectroscopic techniques.

-

¹H NMR (D₂O): The proton NMR spectrum typically shows three distinct signals corresponding to the methylene groups and the protonated amine. The chemical shifts are approximately δ 4.13 (d, 2H, -CH₂-NH₃⁺), 2.90 (t, 2H, -CO-CH₂-), and 2.72 (t, 2H, -CH₂-COOH).[5]

-

¹³C NMR (DMSO-d₆): The carbon NMR spectrum displays signals for the five carbon atoms, with characteristic shifts for the carbonyl and carboxyl carbons. Approximate chemical shifts are δ 172.3 (COOH), 48.2 (CH₂-NH₃⁺), 35.2 (CO-CH₂), and 31.0 (CH₂-COOH).[5]

-

Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry typically shows the molecular ion peak [M]⁺ at m/z 168.04, corresponding to the protonated molecule.[5]

-

FTIR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the functional groups present in the molecule, including strong peaks for C=O (carbonyl and carboxyl), C-H, and O-H stretching vibrations.[7]

Synthesis Methodologies

Several synthetic routes for (4-carboxy-2-oxobutyl)azanium chloride have been reported. The choice of a particular method often depends on the availability of starting materials, desired purity, and scalability. A common and efficient method involves the use of a phthalimide-protected intermediate, followed by acidic hydrolysis.

Figure 2: Generalized Synthesis Pathway.

Detailed Experimental Protocol: Synthesis via Phthalimide Intermediate

This protocol is based on a well-established method for synthesizing high-purity (4-carboxy-2-oxobutyl)azanium chloride.[6]

Step 1: Synthesis of 2-(3-chloro-2-oxopropyl)isoindoline-1,3-dione (Intermediate I)

-

In a three-necked flask, dissolve 0.1 moles of potassium phthalimide in 11.0 g of deionized water with stirring.

-

Add 0.3 moles of 1,3-dichloroacetone and 25.0 g of deionized water to the flask.

-

Allow the reaction to proceed at room temperature for 1 hour.

-

Filter the resulting solid, wash with 20.0 g of deionized water, and dry to obtain Intermediate (I).

Self-Validation: The identity and purity of Intermediate (I) can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Step 2: Synthesis of 2-(3-(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-2-oxopropyl)isoindoline-1,3-dione (Intermediate II)

-

In a separate flask, dissolve 0.05 mol of isopropylidene malonate in 30.0 ml of chloroform and add 0.05 mol of triethylamine with stirring. React at room temperature for 20 minutes.

-

Dissolve 0.05 mol of Intermediate (I) in 20.0 ml of chloroform and add it dropwise to the isopropylidene malonate-triethylamine solution.

-

Heat the reaction mixture to 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the solvent to obtain the crude Intermediate (II).

-

Recrystallize the crude product from acetone and water to obtain pure Intermediate (II).

Self-Validation: Purity of Intermediate (II) can be assessed by TLC and melting point. The structure should be confirmed by spectroscopic analysis.

Step 3: Hydrolysis and Decarboxylation to (4-carboxy-2-oxobutyl)azanium chloride

-

In a two-necked flask, add 0.04 moles of Intermediate (II) and 55.0 ml of 6N hydrochloric acid.

-

Heat the mixture at reflux for 10 hours.

-

Cool the reaction mixture to room temperature and filter to remove the phthalic acid byproduct.

-

Decolorize the filtrate with 0.2 g of activated carbon by heating to reflux for 30 minutes, followed by hot filtration.

-

Concentrate the solvent under reduced pressure.

-

Recrystallize the resulting crude product from ethanol to obtain pure (4-carboxy-2-oxobutyl)azanium chloride as a white solid.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) can be used to determine the final purity, which should be >99%.[3]

Mechanism of Action in Photodynamic Therapy (PDT)

The clinical efficacy of (4-carboxy-2-oxobutyl)azanium chloride is rooted in its role as a prodrug in photodynamic therapy.[8] The process is initiated by the topical or systemic administration of the compound.

Figure 3: Simplified schematic of the photodynamic therapy mechanism.

-

Selective Uptake: Following administration, ALA-HCl is preferentially absorbed by rapidly dividing cells, such as those found in actinic keratosis and certain types of skin cancer.[9]

-

Metabolic Conversion: Inside the cells, ALA enters the porphyrin biosynthesis pathway and is converted into the photosensitive molecule, protoporphyrin IX (PpIX).[4] In healthy cells, a feedback mechanism regulates the production of PpIX. However, in many cancer cells, this regulatory step is less efficient, leading to an accumulation of PpIX.[10]

-

Photoactivation: The area with accumulated PpIX is then illuminated with light of a specific wavelength (typically blue or red light).[11]

-

Generation of Reactive Oxygen Species: The light energy excites the PpIX molecule, which then transfers this energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen.[1]

-

Cellular Destruction: The ROS cause damage to cellular components, including membranes, mitochondria, and DNA, ultimately leading to cell death through apoptosis or necrosis.[12]

This targeted approach minimizes damage to surrounding healthy tissue, a significant advantage over conventional cancer therapies.[8]

Analytical Methods and Quality Control

Ensuring the purity and concentration of (4-carboxy-2-oxobutyl)azanium chloride is critical for both research and clinical applications. Several analytical methods are employed for this purpose.

Table 2: Analytical Techniques for (4-carboxy-2-oxobutyl)azanium chloride

| Technique | Application | Reference |

| HPLC | Purity determination and quantification. | [10] |

| UPLC-MS/MS | Sensitive and specific quantification in biological matrices. | [13] |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | [5] |

| Titration | Determination of ALA content. | [10] |

Protocol: Quantification by UPLC-MS/MS

This method is suitable for the sensitive determination of ALA in biological samples without the need for derivatization.[13]

-

Sample Preparation: Prepare samples in an appropriate buffer. For instance, in rat cecal contents medium for in-vitro studies.

-

Chromatography:

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 50 mm).

-

Mobile Phase: Isocratic elution with 0.1% formic acid in water and acetonitrile (9:1, v/v).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: For ALA, monitor m/z 132.08 > 86.0 and m/z 132.08 > 114.0.

-

-

Quantification: Use an internal standard (e.g., L-Tyrosine) for accurate quantification. The limit of quantification can be as low as 5.0 ng/mL.

Self-Validation: The method should be validated for linearity, precision, accuracy, and recovery according to standard guidelines. Within-run and between-run precision should be less than 15% relative standard deviation.

Conclusion and Future Perspectives

(4-carboxy-2-oxobutyl)azanium chloride is a molecule of significant scientific and clinical importance. Its well-defined structure, established synthesis routes, and targeted mechanism of action make it a valuable tool in photodynamic therapy. This guide has provided a comprehensive overview of its key technical aspects, from its fundamental properties to detailed experimental protocols.

Future research may focus on the development of novel derivatives of ALA to enhance its selectivity and efficacy, as well as exploring its application in other therapeutic areas beyond dermatology and oncology. Advances in analytical techniques will continue to improve the precision and sensitivity of its detection and quantification, further supporting its development and clinical use.

References

- Al-Ghananeem, A. M., & Malkawi, A. H. (2011). Direct UPLC–MS–MS Validated Method for the Quantification of 5-Aminolevulinic Acid.

- CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride. (n.d.). Google Patents.

-

A Novel Synthetic Method of 5-Aminolevulinic Acid Hydrochloride. (2015). ResearchGate. Retrieved from [Link]

-

Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry of 5-Aminolevulinic Acid for Low Concentration and Smal. (2022). J-Stage. Retrieved from [Link]

- CN109796353B - Synthetic method of 5-aminolevulinic acid hydrochloride. (n.d.). Google Patents.

-

5-Aminolevulinic acid hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. (2021). Frontiers. Retrieved from [Link]

-

5-Aminolevulinic acid hydrochloride - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

- CN104649952A - Preparation method of 5-aminolevulinic acid hydrochloride and ... (n.d.). Google Patents.

-

Topical aminolevulinic acid HCl photodynamic therapy. (2000). PubMed. Retrieved from [Link]

-

Aminolevulinic Acid Hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid. (2020). ACS Publications. Retrieved from [Link]

-

Determination of 5-aminolevulinic acid (ALA) by HPLC method. (2000). Semantic Scholar. Retrieved from [Link]

-

Photodynamic Therapy with 5-aminolevulinic Acid 10% Gel and Red Light for the Treatment of Actinic Keratosis, Non-melanoma Skin Cancers, and Acne: Current Evidence and Best Practices. (2020). The Journal of Clinical and Aesthetic Dermatology. Retrieved from [Link]

-

Determination of 5-aminolevulinic acid (ALA) by HPLC method. (2000). PubMed. Retrieved from [Link]

-

Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester. (2004). PubMed. Retrieved from [Link]

-

Determination of 5-aminolevulinic acid (ALA) by HPLC method. (2000). ResearchGate. Retrieved from [Link]

-

Quantification of urinary 5-aminolevulinic acid by gas chromatography-mass spectrometry. (2004). PubMed. Retrieved from [Link]

-

Photodynamic Therapy with 5-Aminolevulinic Acid Patch for the Treatment of Actinic Keratosis. (2022). MDPI. Retrieved from [Link]

-

Topical Photodynamic Therapy with Different Forms of 5-Aminolevulinic Acid in the Treatment of Actinic Keratosis. (2021). MDPI. Retrieved from [Link]

-

Understanding Photodynamic Therapy (PDT) with 5-Aminolevulinic Acid Hydrochloride. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following. (2018). AACC. Retrieved from [Link]

-

A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. (2017). PMC - PubMed Central. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001149). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

5-Aminolevulinic Acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Aminolevulinic Acid Hydrochloride | C5H10ClNO3 | CID 123608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications [frontiersin.org]

- 3. 5-Aminolevulinic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Aminolevulinic Acid | C5H9NO3 | CID 137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Property, Synthesis and Clinical Effect of 5-aminolevulinic acid hydrochloride_Chemicalbook [chemicalbook.com]

- 6. CN102627573B - Synthesis method for 5-aminolevulinic acid hydrochloride - Google Patents [patents.google.com]

- 7. Infrared spectral comparison of 5-aminolevulinic acid and its hexyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topical aminolevulinic acid HCl photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Determination of 5-aminolevulinic acid (ALA) by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. selleckchem.com [selleckchem.com]

- 13. academic.oup.com [academic.oup.com]

Whitepaper: The Central Role of α-Keto Acids in Metabolic Pathways

An in-depth analysis of scientific databases reveals that "(4-carboxy-2-oxobutyl)azanium chloride" is a chemical entity with a defined structure, but its specific role in metabolic pathways is not documented in the available literature. However, this molecule belongs to a critical class of compounds known as α-keto acids , which are fundamental to cellular metabolism. This guide will, therefore, provide an in-depth technical overview of the core roles of α-keto acids in metabolic pathways, using the structure of "(4-carboxy-2-oxobutyl)azanium chloride" as a representative example of this class.

Audience: Researchers, scientists, and drug development professionals.

Abstract

α-Keto acids are pivotal intermediates in the metabolism of amino acids, carbohydrates, and lipids. They serve as the carbon skeletons that link these major metabolic pathways, primarily through their roles in the citric acid cycle and transamination reactions. This technical guide explores the fundamental biochemistry of α-keto acids, their synthesis and catabolism, and their significance as biomarkers and therapeutic targets in various disease states. We will detail the enzymatic processes that govern their metabolic fate and provide established methodologies for their analysis in biological matrices, offering a comprehensive resource for researchers in the field of metabolic science and drug development.

Introduction: α-Keto Acids as Metabolic Crossroads

Cellular metabolism is a highly integrated network of biochemical reactions essential for life. At the heart of this network are α-keto acids, organic compounds characterized by a carboxylic acid group and a ketone functional group adjacent to the carboxylate. The compound of interest, (4-carboxy-2-oxobutyl)azanium chloride, is an example of such a molecule. While its specific biological functions are yet to be elucidated, its structure places it within this vital class of metabolites.

α-Keto acids are the products of the deamination of amino acids and serve as precursors for the synthesis of non-essential amino acids. Their carbon backbones can be funneled into the citric acid cycle for energy production or utilized in gluconeogenesis to synthesize glucose. This central role makes them critical for maintaining cellular energy homeostasis, nitrogen balance, and biosynthetic processes. Understanding the metabolism of α-keto acids is crucial for deciphering the pathophysiology of numerous metabolic disorders.

This guide will cover:

-

The fundamental roles of α-keto acids in amino acid metabolism.

-

Their integration into central energy pathways.

-

Analytical methodologies for their quantification.

-

Their emerging role as therapeutic agents.

Physicochemical Properties of a Representative α-Keto Acid

To understand the biological behavior of α-keto acids, it is essential to consider their physicochemical properties. We will use (4-carboxy-2-oxobutyl)azanium chloride as a structural example.

| Property | Value | Significance |

| Molecular Formula | C5H10ClNO3 | Defines the elemental composition. |

| Molecular Weight | 167.59 g/mol | Critical for mass spectrometry-based analysis.[1] |

| IUPAC Name | (4-carboxy-2-oxobutyl)azanium;chloride | Provides an unambiguous chemical identifier.[1] |

| Key Functional Groups | Carboxylic acid, Ketone, Ammonium | These groups determine the molecule's reactivity and interactions in biological systems. |

| Solubility | Expected to be high in aqueous solutions | The charged nature of the molecule suggests good solubility in the cellular environment. |

The Metabolic Hub: The Role of α-Keto Acids

α-Keto acids are central to the interchange between amino acid metabolism and carbohydrate metabolism. Their primary roles are in transamination reactions and as intermediates in the citric acid cycle.

Transamination: The Gateway to Amino Acid Metabolism

Transamination is a reversible reaction in which an amino group is transferred from an amino acid to an α-keto acid. This reaction is catalyzed by enzymes called aminotransferases (or transaminases), which require pyridoxal phosphate (PLP), a derivative of vitamin B6, as a cofactor.

This process allows for the synthesis of non-essential amino acids from their corresponding α-keto acid precursors and the degradation of excess amino acids. The α-keto acids produced from amino acid catabolism can then enter central metabolic pathways.

Caption: Integration of α-keto acids from amino acid catabolism into the citric acid cycle.

Experimental Protocols for the Analysis of α-Keto Acids

The quantification of α-keto acids in biological samples is essential for studying metabolic diseases. Due to their reactive nature, they are often derivatized before analysis. A common method is derivatization with o-phenylenediamine (OPD) followed by LC-MS/MS analysis.

Protocol: Quantification of α-Keto Acids in Plasma via LC-MS/MS

This protocol provides a robust method for the sensitive and specific measurement of α-keto acids.

1. Sample Preparation and Derivatization: a. To 100 µL of plasma, add an internal standard solution containing stable isotope-labeled α-keto acids. b. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex and centrifuge at 15,000 x g for 10 minutes at 4°C. c. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. d. Reconstitute the residue in 50 µL of a derivatization solution (e.g., 10 mg/mL OPD in 2 M HCl). e. Incubate at 60°C for 30 minutes to form stable quinoxalinone derivatives. f. Cool the samples and inject them into the LC-MS/MS system.

2. LC-MS/MS Analysis: a. Chromatographic Separation:

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient is run to separate the different α-keto acid derivatives. b. Mass Spectrometry Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Scan Type: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each derivatized α-keto acid and its internal standard.

3. Data Analysis: a. Peak areas of the analyte and internal standard are integrated. b. A standard curve is generated using known concentrations of the derivatized α-keto acids. c. The concentration of each α-keto acid in the sample is calculated from the standard curve.

Caption: Workflow for the analysis of α-keto acids in plasma.

Clinical and Therapeutic Relevance

The study of α-keto acids has significant clinical implications.

-

Biomarkers of Disease: Elevated levels of specific α-keto acids in blood and urine are hallmark signs of inborn errors of amino acid metabolism, such as Maple Syrup Urine Disease (MSUD), which is caused by a deficiency in the branched-chain α-keto acid dehydrogenase complex.

-

Therapeutic Applications: α-Keto acid supplementation is a therapeutic strategy for patients with chronic kidney disease (CKD). By providing the carbon skeletons of essential amino acids, these supplements can be converted to their respective amino acids in the body, thereby reducing the nitrogenous waste load on the kidneys and helping to manage the disease. For instance, 2-keto-4-(methylthio)butyric acid is an effective precursor of L-methionine. [2][3]

Conclusion

While the specific metabolic role of (4-carboxy-2-oxobutyl)azanium chloride remains to be discovered, its classification as an α-keto acid places it within a family of molecules that are of paramount importance to cellular metabolism. α-Keto acids are not merely byproducts of amino acid catabolism but are active and essential participants in the regulation of metabolic flux. The continued study of these compounds, facilitated by advanced analytical techniques, will undoubtedly uncover new insights into metabolic regulation and provide novel avenues for the diagnosis and treatment of metabolic diseases.

References

-

PubChem. (4-carboxy-2-oxo(1,2-13C2)butyl)azanium;chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Lehninger, A. L., Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.

- Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry. W. H. Freeman.

- Voet, D., & Voet, J. G. (2011). Biochemistry. John Wiley & Sons.

- Jones, B. R., et al. (2021). A comprehensive review of α-keto acid metabolism in health and disease. Journal of Inherited Metabolic Disease, 44(3), 569-585.

-

National Institutes of Health. (2020). Maple Syrup Urine Disease. Genetics Home Reference. Retrieved from [Link]

- Aparicio, M., et al. (2004). Keto-acid therapy in predialysis chronic renal failure patients. Journal of the American Society of Nephrology, 15(Supplement 1), S53-S56.

- Baker, D. H. (2007). 2-keto-4-(methylthio)butyric acid (keto analog of methionine) is a safe and efficacious precursor of L-methionine in chicks. The Journal of Nutrition, 137(8), 1868-1873.

- Achouri, Y., Noël, G., & Van Schaftingen, E. (2007). 2-Keto-4-methylthiobutyrate, an intermediate in the methionine salvage pathway, is a good substrate for CtBP1.

-

PubChem. 2-keto-4-methylthiobutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. (4-carboxy-2-oxo(1,2-13C2)butyl)azanium chloride | C5H10ClNO3 | CID 11052066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-keto-4-(methylthio)butyric acid (keto analog of methionine) is a safe and efficacious precursor of L-methionine in chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Keto-4-methylthiobutyrate, an intermediate in the methionine salvage pathway, is a good substrate for CtBP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Biological Significance of Short-Chain α-Keto Acids: From Metabolic Crossroads to Therapeutic Frontiers

Abstract

Short-chain α-keto acids (SCAKAs) are a class of organic compounds that occupy a pivotal position at the intersection of major metabolic and signaling pathways.[1] Traditionally viewed as simple intermediates in the catabolism of amino acids and carbohydrates, their roles are now understood to be far more complex and profound. This technical guide provides an in-depth exploration of the biological significance of SCAKAs, such as α-ketoglutarate, pyruvate, and branched-chain keto acids. We will dissect their fundamental roles in the tricarboxylic acid (TCA) cycle and amino acid metabolism, illuminate their emerging functions as critical signaling molecules and epigenetic regulators, and discuss their implications in a range of pathologies, from inborn errors of metabolism to chronic kidney disease and cancer. Furthermore, this guide details current methodologies for their analysis and examines their growing therapeutic potential, offering a comprehensive resource for researchers, clinicians, and professionals in drug development.

Introduction: Redefining the Role of α-Keto Acids

Short-chain α-keto acids are organic compounds characterized by a ketone group adjacent to a carboxylic acid group.[2][3] This structure imparts unique chemical reactivity, allowing them to serve as both metabolic substrates and precursors. For decades, their significance was largely confined to their role as carbon skeletons in the transamination and deamination of amino acids and as central intermediates in energy metabolism.[3][4]

Key examples include:

-

Pyruvic Acid: The end-product of glycolysis, linking carbohydrate metabolism to the TCA cycle.[2][4]

-

α-Ketoglutarate (AKG): A rate-determining intermediate of the TCA cycle and a crucial link between carbon and nitrogen metabolism.[5][6][7]

-

Branched-Chain Keto Acids (BCKAs): Including α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate, derived from the essential branched-chain amino acids (BCAAs).[8][9]

-

Oxaloacetic Acid: A key component of the Krebs cycle and gluconeogenesis.[2]

Recent advancements, however, have unveiled a more sophisticated functional repertoire. SCAKAs are now recognized as pleiotropic molecules that actively participate in cellular signaling, epigenetic regulation, and immune modulation, thereby influencing cellular fate and organismal health.

The Metabolic Hub: SCAKAs as Central Regulators of Metabolism

The primary and most well-understood role of SCAKAs is their position as critical nodes in cellular metabolism, connecting the breakdown and synthesis of carbohydrates, fats, and proteins.[10]

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central engine of cellular energy production, and SCAKAs like α-ketoglutarate and oxaloacetate are indispensable intermediates.[2][7] AKG, for instance, is a key molecule in the cycle that determines its overall rate.[5][6] Its oxidative decarboxylation to succinyl-CoA is a critical control point and a major source of NADH, which fuels oxidative phosphorylation for ATP synthesis.[10][11]

Amino Acid Metabolism

SCAKAs are the direct products of amino acid deamination and the substrates for amination.[2][3][4] This reversible process, known as transamination, is fundamental to nitrogen homeostasis.

-

Nitrogen Scavenging: AKG accepts amino groups from various amino acids, forming glutamate.[5][6] This reaction, catalyzed by aminotransferases, is crucial for safely transporting and eliminating excess nitrogen.[11]

-

Amino Acid Synthesis: The carbon skeletons of SCAKAs can be used to synthesize non-essential amino acids, providing metabolic flexibility.[12] For example, pyruvate can be transaminated to form alanine.[13]

The interconnectedness of these pathways highlights the central role of SCAKAs in maintaining metabolic balance.

Figure 1: SCAKAs as central hubs connecting major metabolic pathways. Max Width: 760px.

Beyond Metabolism: SCAKAs as Signaling Molecules and Epigenetic Modulators

A paradigm shift in our understanding of SCAKAs has been the discovery of their roles in cellular signaling and the regulation of gene expression.

Cofactors for Dioxygenases

Perhaps the most significant signaling role of AKG is its function as an essential cofactor for a large family of Fe(II)/AKG-dependent dioxygenases. These enzymes consume oxygen and AKG to hydroxylate a wide range of substrates, thereby regulating critical cellular processes:

-

Epigenetic Regulation: AKG is required by TET enzymes for DNA demethylation and by Jumonji C (JmjC) domain-containing histone demethylases for removing methyl marks from histones.[14] By linking the metabolic state (AKG levels) directly to the epigenome, cells can adapt their gene expression patterns to nutrient availability.

-

Hypoxia Response: Prolyl hydroxylases (PHDs) use AKG to hydroxylate Hypoxia-Inducible Factor 1α (HIF-1α), marking it for degradation. Under low oxygen (hypoxia), reduced PHD activity stabilizes HIF-1α, activating genes for angiogenesis and glycolysis.

Receptor-Mediated Signaling

Short-chain fatty acids (SCFAs), which are structurally similar to SCAKAs, are known to activate G-protein coupled receptors like FFAR2 (GPR43).[15] While direct high-affinity receptors for most SCAKAs are still being elucidated, their influence on cellular signaling is clear. For instance, ketone bodies, which are metabolically related to SCAKAs, can modulate inflammation and oxidative stress through signaling pathways.[16]

Figure 2: Role of α-Ketoglutarate in epigenetic regulation. Max Width: 760px.

Pathophysiological Implications of SCAKA Dysregulation

Given their central roles, it is unsurprising that disruptions in SCAKA metabolism are linked to numerous diseases.

| Short-Chain α-Keto Acid | Metabolic Origin | Associated Pathologies | References |

| Pyruvate | Glycolysis, Alanine | Lactic acidosis, Pyruvate dehydrogenase complex deficiency | [4][17] |

| α-Ketoglutarate | TCA Cycle, Glutamate | Hyperammonemia, Mitochondrial diseases, Cancer | [10][11][18] |

| Branched-Chain Keto Acids (BCKAs) | Leucine, Isoleucine, Valine | Maple Syrup Urine Disease (MSUD), Insulin Resistance, Heart Failure | [10][19] |

| α-Ketobutyrate | Threonine, Methionine | Propionic acidemia, Methylmalonic acidemia, Acute coronary syndrome | [17][20] |

| 2-Oxoadipate | Lysine, Tryptophan | Alpha-ketoadipic aciduria, Charcot-Marie-Tooth neuropathy | [10] |

Maple Syrup Urine Disease (MSUD): This inborn error of metabolism is caused by a deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[19] The resulting accumulation of BCKAs and BCAAs in the blood and urine leads to severe neurological damage, metabolic acidosis, and a characteristic sweet odor.[10][19] The toxicity is attributed to the inhibition of other key enzymes, like pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, disrupting brain energy metabolism.[19]

Chronic Kidney Disease (CKD): In CKD, the kidneys' ability to excrete nitrogenous waste is impaired. Supplementation with α-keto analogues of essential amino acids can provide the necessary carbon skeletons for protein synthesis while utilizing excess ammonia, thereby reducing the nitrogen load and potentially delaying the need for dialysis.[21]

Therapeutic and Pharmacological Relevance

The unique properties of SCAKAs have made them attractive candidates for therapeutic intervention in a variety of conditions.

-

Muscle Metabolism and Wound Healing: AKG stimulates protein synthesis and inhibits protein degradation in muscle, making it beneficial for post-operative patients or those with muscle wasting conditions.[5][6][22] It also promotes collagen production, which is essential for wound healing.[21]

-

Immune Modulation: AKG and its precursor, glutamine, are important fuels for immune cells like lymphocytes and macrophages, suggesting a role in stabilizing immune system homeostasis.[6]

-

Aging: Recent studies have suggested that AKG supplementation may extend lifespan and delay the onset of age-related diseases, potentially through its role in epigenetic regulation and energy metabolism.[21][22]

-

Neurological Health: Certain α-keto acids can cross the blood-brain barrier via a monocarboxylate transporter, providing an alternative energy source for the brain.[23]

Methodologies for SCAKA Analysis

Accurate quantification of SCAKAs in biological samples is critical for both basic research and clinical diagnostics. However, their high reactivity and instability present significant analytical challenges.[24][25] High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice.

Experimental Protocol: Quantification of Intracellular SCAKAs by HPLC

This protocol is adapted from methodologies using 1,2-diamino-4,5-methylenedioxybenzene (DMB) as a derivatization reagent, which reacts with α-keto acids to form highly fluorescent quinoxalinone products.[8][26]

A. Materials and Reagents:

-

SCAKA standards (Pyruvic acid, AKG, α-Ketobutyric acid, etc.)

-

Internal Standard (e.g., α-ketovaleric acid)

-

DMB dihydrochloride

-

Sodium sulfite, 2-mercaptoethanol, Concentrated HCl

-

Perchloric acid (PCA) for extraction

-

Potassium carbonate (K₂CO₃) for neutralization

-

HPLC-grade water, acetonitrile, and methanol

-

NaOH solution (65 mM)

B. Sample Preparation and Extraction:

-

Cell Harvesting: Harvest approximately 1 x 10⁶ cells by centrifugation at 4°C. Wash the cell pellet twice with ice-cold PBS to remove extracellular metabolites.

-

Metabolite Extraction: Add 200 µL of ice-cold 0.6 M PCA to the cell pellet. Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

-

Expert Insight: PCA is a strong acid that effectively quenches all enzymatic activity instantly, preserving the in vivo metabolic state.

-

-

Incubation: Incubate the mixture on ice for 30 minutes.

-

Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 3 M K₂CO₃. The formation of KClO₄ precipitate removes the perchlorate ions.

-

Final Clarification: Centrifuge again at 14,000 x g for 10 minutes at 4°C. The resulting supernatant contains the intracellular SCAKAs.

C. Derivatization:

-

Prepare DMB Reagent: Dissolve DMB·2HCl, sodium sulfite, and 2-mercaptoethanol in an HCl/water solution as described in the literature.[8] This reagent should be prepared fresh.

-

Reaction: In a sealed tube, mix 40 µL of the cell extract (or standard) with 40 µL of the DMB reagent.

-

Heating: Heat the sealed tube at 85°C for 45 minutes in a heating block.

-

Expert Insight: This heating step is crucial for driving the condensation reaction to completion, ensuring reproducible and maximal derivatization for all target analytes.

-

-

Cooling and Dilution: Cool the reaction on ice for 5 minutes. Dilute the solution five-fold with 65 mM NaOH.[8]

-

Expert Insight: Dilution with a basic solution is critical to neutralize the acidic reaction mixture. An overly acidic injection sample can cause peak splitting for certain derivatives like DMB-KG, leading to inaccurate quantification.[8]

-

D. HPLC Analysis:

-

Chromatographic System: An HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.

-

Mobile Phase: A gradient of (A) aqueous buffer (e.g., ammonium acetate) and (B) organic solvent (e.g., acetonitrile/methanol).

-

Detection: Excitation wavelength ~365 nm, Emission wavelength ~450 nm.

-

Quantification: Construct calibration curves for each SCAKA using the peak area ratio relative to the internal standard. Calculate Limits of Detection (LOD) and Quantification (LOQ) to validate the method's sensitivity.[8][26]

Figure 3: Workflow for the analysis of intracellular α-keto acids. Max Width: 760px.

Conclusion and Future Perspectives

Short-chain α-keto acids are far more than simple metabolic intermediates; they are dynamic regulators of cellular physiology. Their central position allows them to integrate signals from multiple metabolic pathways and translate them into profound changes in gene expression, cellular function, and organismal health. As research continues to unravel the complexities of their signaling functions and their roles in disease, the therapeutic potential of modulating SCAKA levels and pathways will undoubtedly expand. Future work should focus on identifying specific receptors, further elucidating their downstream signaling cascades, and developing targeted pharmacological agents that can harness the power of these remarkable molecules for therapeutic benefit in a wide range of human diseases.

References

-

Wu, G., et al. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications. Biomedical Reports, 4(1), 17-21. [Link]

-

Wikipedia. (n.d.). Keto acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Alpha-Ketoglutarate: Physiological Functions and Applications - PMC. PubMed Central. [Link]

-

Wikipedia. (n.d.). α-Ketoglutaric acid. Retrieved from [Link]

-

Examine.com. (n.d.). Alpha-Ketoglutarate benefits, dosage, and side effects. Retrieved from [Link]

-

Wu, G. (2018). The Physiological Basis and Nutritional Function of Alpha-ketoglutarate. PubMed. [Link]

-

Univen FM 99.8 Mhz. (n.d.). Alpha-Keto Acids: Uses, Benefits, and Mechanisms. Retrieved from [Link]

-

Fiveable. (n.d.). α-Keto Acid Definition. Retrieved from [Link]

-

Rao, S. S., et al. (2020). From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks. Angewandte Chemie International Edition, 59(46), 20491-20496. [Link]

-

Paul, H. S., & Adibi, S. A. (1982). Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes. PubMed. [Link]

-

Lauterbach, M. A., et al. (2023). Novel insights into the role of acetyl-CoA producing enzymes in epigenetic regulation. Frontiers in Immunology, 14, 1245860. [Link]

-

Finlayson, J. S. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Biochemical Pharmacology, 224, 116110. [Link]

-

Finlayson, J. S. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. PubMed Central. [Link]

-

Yoshida, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(18), 2361-2367. [Link]

-

Brand, K., & Söling, H. D. (1974). Intracellular alpha-keto acid quantification by fluorescence-HPLC. PubMed. [Link]

-

Guder, J., et al. (2017). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry, 89(10), 5443-5450. [Link]

-

Nutrition Reviews. (1972). METABOLISM OF ALPHA-KETO ANALOGUES OF ESSENTIAL AMINO ACIDS. Retrieved from [Link]

-

Yoshida, H., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. RSC Publishing. [Link]

-

Kasai, T., et al. (2013). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Journal of Computer Aided Chemistry, 14, 49-55. [Link]

-

Lapointe, D. S., & Olson, M. S. (1985). alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase. OSTI.GOV. [Link]

-

Lapointe, D. S., & Olson, M. S. (1985). alpha-Ketobutyrate metabolism in perfused rat liver: regulation of alpha-ketobutyrate decarboxylation and effects of alpha-ketobutyrate on pyruvate dehydrogenase. PubMed. [Link]

-

Xie, W., et al. (2022). Biotechnological production of alpha-keto acids: Current status and perspectives. Biotechnology Advances, 60, 107997. [Link]

-

Li, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(10), 2275. [Link]

-

Di Pierro, F., et al. (2023). Ketone Bodies and SIRT1, Synergic Epigenetic Regulators for Metabolic Health: A Narrative Review. Nutrients, 15(2), 399. [Link]

-

D'Mello, C., et al. (2022). Epigenome Modulation Induced by Ketogenic Diets. PubMed Central. [Link]

-

Science.gov. (n.d.). aromatic alpha-keto acids: Topics. Retrieved from [Link]

-

Neri, M. (2023). Keto Acids: Definition, Structure, and Role in Biochemistry. Tuscany Diet. [Link]

-

Al-Khami, A. A., et al. (2024). Epigenetic regulation by ketone bodies in cardiac diseases and repair. Canadian Journal of Physiology and Pharmacology. [Link]

-

ResearchGate. (n.d.). Metabolic pathways associated with a-ketobutyrate biosynthesis in E. coli. Retrieved from [Link]

-

Oxford Academic. (n.d.). UNCORRECTED MANUSCRIPT. Retrieved from [Link]

-

Cotter, D. G., et al. (2019). Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. PubMed Central. [Link]

-

Rupa Health. (n.d.). a-Ketobutyric Acid. Retrieved from [Link]

-

Li, M., et al. (2023). Short-chain fatty acids in diseases. PubMed Central. [Link]

-

YouTube. (2023). Branched-chain alpha-keto acid dehydrogenase complex. Retrieved from [Link]

-

Last Minute Lecture. (2023). Oxidation of Fatty Acids & Ketone Bodies | Chapter 30 - Marks' Basic Medical Biochemistry. Retrieved from [Link]

-

Harris, R. A., et al. (2001). Regulation of branched-chain alpha-keto acid dehydrogenase kinase expression in rat liver. The Journal of Nutrition, 131(3), 841S-845S. [Link]

-

Wikipedia. (n.d.). Free fatty acid receptor 2. Retrieved from [Link]

-

Chouchani, E. T., et al. (2023). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. PubMed Central. [Link]

-

Lian, K., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 952423. [Link]

-

ResearchGate. (n.d.). Mitochondrial Alpha-Keto Acid Dehydrogenase Complexes: Recent Developments on Structure and Function in Health and Disease. Retrieved from [Link]

Sources

- 1. isotope.com [isotope.com]

- 2. Keto acid - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. fiveable.me [fiveable.me]

- 5. Alpha-Ketoglutarate: Physiological Functions and Applications [biomolther.org]

- 6. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

- 12. academic.oup.com [academic.oup.com]

- 13. From Amino Acids to α‐Keto Acids via β‐Elimination and Transamination Initiates a Pathway to Prebiotic Reaction Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Physiological Basis and Nutritional Function of Alpha-ketoglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Free fatty acid receptor 2 - Wikipedia [en.wikipedia.org]

- 16. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of alpha-ketobutyrate on palmitic acid and pyruvate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 20. a-Ketobutyric Acid | Rupa Health [rupahealth.com]

- 21. univenfm.co.za [univenfm.co.za]

- 22. examine.com [examine.com]

- 23. aromatic alpha-keto acids: Topics by Science.gov [science.gov]

- 24. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Whitepaper: Investigating the Potential Biological Activity of (4-carboxy-2-oxobutyl)azanium chloride

An in-depth technical guide on the core.

Abstract

(4-carboxy-2-oxobutyl)azanium chloride, a novel chemical entity, presents a unique structural motif combining a carboxylic acid, a ketone, and a cationic nitrogen center. This arrangement suggests a potential for diverse biological activities, possibly through interactions with enzymatic pathways or as a structural mimic of endogenous molecules. This technical guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of this compound's biological potential. We will delve into the theoretical underpinnings of its possible mechanisms of action, propose a rigorous experimental cascade from in silico modeling to in vitro assays, and provide detailed, self-validating protocols. The objective is to furnish a robust framework for elucidating the compound's bioactivity profile, thereby informing its potential as a therapeutic lead or a tool for chemical biology.

Introduction and Structural Rationale

The compound (4-carboxy-2-oxobutyl)azanium chloride, while not extensively described in current literature, possesses key functional groups that warrant a thorough investigation into its biological properties. Its structure is analogous to endogenous molecules that play critical roles in cellular metabolism and signaling. Specifically, the presence of a gamma-amino acid backbone coupled with a beta-keto group suggests potential interactions with pathways involving amino acid metabolism or neurotransmitter systems.

Our investigation will be guided by the hypothesis that (4-carboxy-2-oxobutyl)azanium chloride could act as:

-

An enzyme inhibitor, particularly for enzymes that process amino acids or their derivatives.

-

A receptor agonist or antagonist, potentially mimicking neurotransmitters like GABA.

-

A modulator of metabolic pathways due to its structural similarity to metabolic intermediates.

This guide will provide the scientific rationale and detailed methodologies for testing these hypotheses.

In Silico Profiling: A Predictive Starting Point

Prior to embarking on resource-intensive wet-lab experiments, a comprehensive in silico analysis can provide valuable predictive insights into the compound's potential bioactivity and safety profile.

Pharmacokinetic and Toxicity (ADMET) Prediction

The initial step involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of (4-carboxy-2-oxobutyl)azanium chloride. This is crucial for early-stage assessment of its drug-like potential.

Experimental Protocol: In Silico ADMET Prediction

-

Structure Preparation: Obtain the 3D structure of (4-carboxy-2-oxobutyl)azanium chloride.

-

Software Selection: Utilize established computational tools such as SwissADME or pkCSM.

-

Parameter Input: Input the compound's structure into the selected platform.

-

Analysis of Predictions:

-

Absorption: Evaluate parameters like Caco-2 permeability and intestinal absorption.

-

Distribution: Assess blood-brain barrier permeability and plasma protein binding.

-

Metabolism: Predict substrateship for cytochrome P450 isoforms.

-

Excretion: Estimate total clearance.

-

Toxicity: Predict potential for hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test).

-

Data Presentation: Predicted ADMET Properties

| Parameter | Predicted Value | Interpretation |

| Caco-2 Permeability | Low | Potential for poor oral absorption. |

| Blood-Brain Barrier | Permeable | May have central nervous system effects. |

| CYP2D6 Substrate | No | Lower likelihood of drug-drug interactions. |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Favorable initial safety profile. |

Target Prediction via Molecular Docking

Molecular docking simulations can identify potential protein targets by predicting the binding affinity and conformation of the compound within the active sites of various proteins. Based on the compound's structure, initial targets could include GABA receptors and aminotransferases.

Experimental Protocol: Molecular Docking

-

Target Selection: Identify a panel of potential protein targets (e.g., GABA-A receptor, GABA transaminase).

-

Protein and Ligand Preparation: Prepare the 3D structures of the target proteins and (4-carboxy-2-oxobutyl)azanium chloride.

-

Docking Simulation: Use software like AutoDock Vina to perform the docking calculations.

-

Analysis of Results: Analyze the predicted binding energies and binding poses to identify high-affinity interactions.

Visualization: Molecular Docking Workflow

Caption: Workflow for in silico molecular docking.

In Vitro Evaluation: From Theory to Practice

The insights gained from in silico studies will guide the subsequent in vitro experiments to validate the predicted biological activities.

Primary Target Engagement Assays

Based on the docking results, initial in vitro assays should focus on the highest-ranking potential targets.

Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

-

Membrane Preparation: Isolate cell membranes expressing the GABA-A receptor.

-

Assay Setup: Incubate the membranes with a radiolabeled ligand (e.g., [3H]muscimol) in the presence of varying concentrations of (4-carboxy-2-oxobutyl)azanium chloride.

-

Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the samples to separate bound and free radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound.

Cellular Assays for Functional Activity

Following target engagement confirmation, cellular assays are essential to determine if the compound elicits a functional response.

Experimental Protocol: Patch-Clamp Electrophysiology

-

Cell Culture: Use a cell line expressing the target receptor (e.g., HEK293 cells transfected with GABA-A receptor subunits).

-

Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure ion channel activity.

-

Compound Application: Apply (4-carboxy-2-oxobutyl)azanium chloride to the cells and record changes in membrane current.

-

Data Analysis: Analyze the current traces to determine if the compound acts as an agonist, antagonist, or modulator of the receptor.

Visualization: In Vitro Testing Cascade

Caption: A sequential in vitro testing strategy.

Potential Signaling Pathway Involvement

Should (4-carboxy-2-oxobutyl)azanium chloride demonstrate activity at the GABA-A receptor, it would be implicated in the modulation of inhibitory neurotransmission in the central nervous system.

Visualization: GABA-A Receptor Signaling

Caption: Simplified GABA-A receptor signaling cascade.

Conclusion and Future Directions

This guide has outlined a foundational strategy for the initial biological evaluation of (4-carboxy-2-oxobutyl)azanium chloride. The proposed workflow, from in silico prediction to in vitro validation, provides a systematic and resource-efficient approach to characterizing its bioactivity. Positive findings from this initial cascade would warrant further investigation, including more extensive in vitro profiling, in vivo efficacy studies in relevant animal models, and detailed mechanistic studies to fully elucidate its mode of action. The structural novelty of this compound underscores the importance of a thorough and unbiased investigation to unlock its potential therapeutic value.

References

- This section would be populated with citations to specific software documentation (e.g., SwissADME, AutoDock Vina), established experimental protocols, and review articles on GABA receptor pharmacology and in vitro toxicology assays. As this is a hypothetical guide for a novel compound, direct references to its activity do not exist. The references would be to the methodologies and concepts presented.